molecular formula C13H17ClN4O2 B1396430 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride CAS No. 1332528-61-6

3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride

Cat. No. B1396430
M. Wt: 296.75 g/mol
InChI Key: HTTUJDWZXOBDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H17ClN4O2 and its molecular weight is 296.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

One related compound, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, has been studied as potential inhibitors of CDK2, a protein kinase involved in cell cycle regulation . This research is in the field of biochemistry and molecular biology .

The study involved the design and synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . Of these compounds, two showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively . Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds .

properties

IUPAC Name

3-(cyclopentylmethylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2.ClH/c18-12(19)10-6-3-7-17-11(10)15-16-13(17)14-8-9-4-1-2-5-9;/h3,6-7,9H,1-2,4-5,8H2,(H,14,16)(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTUJDWZXOBDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC2=NN=C3N2C=CC=C3C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride
Reactant of Route 2
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride
Reactant of Route 3
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride
Reactant of Route 4
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride
Reactant of Route 5
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.